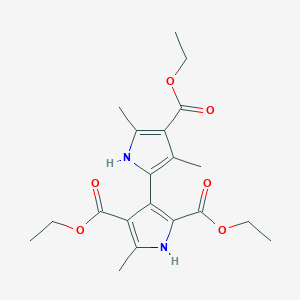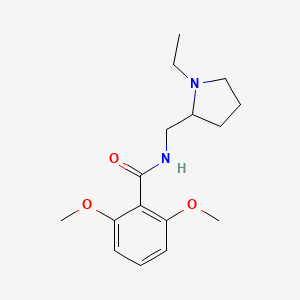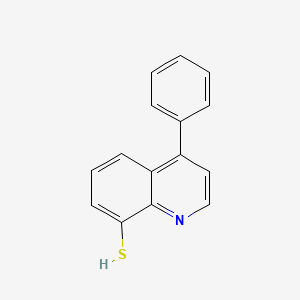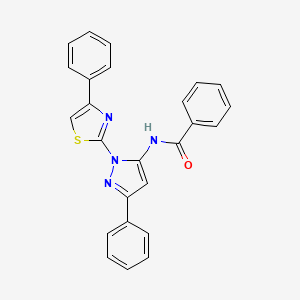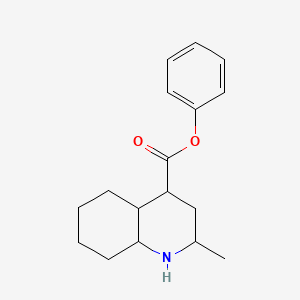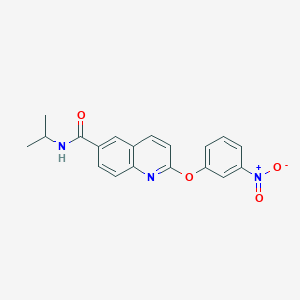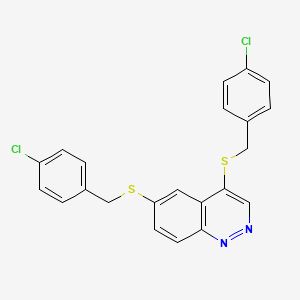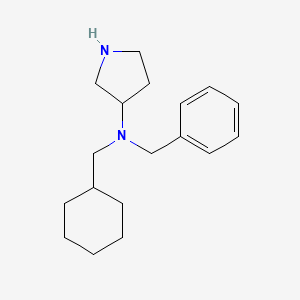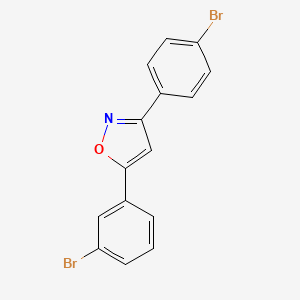![molecular formula C7H11NOS2 B12901405 Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- CAS No. 84654-04-6](/img/structure/B12901405.png)
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bis(methylthio)methyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bis(methylthio)methyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)-3-methylisoxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylisoxazole with bis(methylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(Bis(methylthio)methyl)-3-methylisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
5-(Bis(methylthio)methyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methyl group, where nucleophiles such as amines or thiols can replace one or both methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isoxazole ring and bis(methylthio)methyl group.
Substitution: Amino or thiol-substituted derivatives of the original compound.
科学的研究の応用
5-(Bis(methylthio)methyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(Bis(methylthio)methyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s bis(methylthio)methyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Bis(methylthio)methylene malononitrile: A compound with similar bis(methylthio)methyl functionality but different core structure.
1,3-Bis(methylthio)propane: Another compound featuring bis(methylthio)methyl groups but with a different backbone.
Uniqueness
5-(Bis(methylthio)methyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the bis(methylthio)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
84654-04-6 |
|---|---|
分子式 |
C7H11NOS2 |
分子量 |
189.3 g/mol |
IUPAC名 |
5-[bis(methylsulfanyl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3 |
InChIキー |
OUCWGJVDRZVKLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12901332.png)
